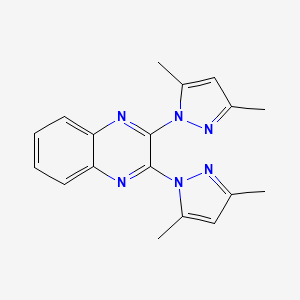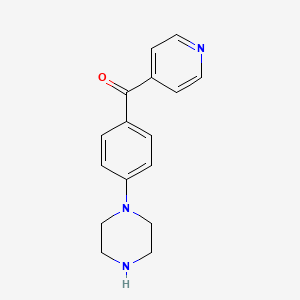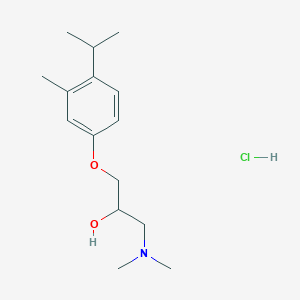
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide, also known as AZB, is a novel compound that has gained significant attention in the field of medicinal chemistry. AZB has been recognized for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. Moreover, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, this compound has been reported to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular antioxidant defense system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle-related proteins and apoptotic markers. Moreover, this compound has been reported to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway, leading to the suppression of inflammation. Additionally, this compound has been shown to reduce oxidative stress and improve cognitive function by activating the Nrf2/ARE signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has several advantages for lab experiments, including its high potency, low toxicity, and easy synthesis. Moreover, this compound has been shown to exhibit a broad spectrum of therapeutic effects, making it a promising candidate for the treatment of various diseases. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, the mechanism of action of this compound is not fully understood, which may limit its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which will provide insights into its therapeutic potential. Secondly, the safety and efficacy of this compound need to be evaluated in vivo using animal models. Thirdly, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties. Finally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide involves a series of chemical reactions, including the condensation of 5-chloro-2-methoxybenzoic acid with 1-azepanemethanamine, followed by the amidation of the resulting intermediate with 4-fluorobenzoyl chloride. The final product is obtained through the reduction of the nitro group in the intermediate compound using iron powder and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been investigated for its potential therapeutic applications in various diseases. Several studies have shown that this compound exhibits anticancer activity by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. Additionally, this compound has been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, this compound has been reported to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
Eigenschaften
IUPAC Name |
4-(azepan-1-ylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-11-10-18(22)14-19(20)23-21(25)17-8-6-16(7-9-17)15-24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBKITMJMBIZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6062437.png)



![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6062470.png)

![5-({[3-(dimethylammonio)propyl]amino}carbonyl)-2-[(hydroxyimino)methyl]-1-methylpyridinium diiodide](/img/structure/B6062482.png)
![4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6062487.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6062500.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6062504.png)

![2-[4-[4-(difluoromethoxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6062532.png)
![ethyl 1-[(2-oxo-1-piperidinyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6062540.png)